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Compound of Interest

Compound Name: 2-Methoxy-5-methylphenol

Cat. No.: B1664560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-5-
methylphenol (CAS 1195-09-1), also known as isocreosol or 5-methylguaiacol, as a flavoring

agent in food science research. This document includes its sensory properties, proposed

signaling pathways for perception, and detailed experimental protocols for its analysis.

Introduction
2-Methoxy-5-methylphenol is a phenolic compound that contributes to the characteristic

aroma of various foods and is particularly associated with smoky, spicy, and vanilla-like notes.

[1][2] Its versatile aromatic profile makes it a subject of interest in flavor chemistry, sensory

science, and the development of novel food products. Understanding its sensory

characteristics and the underlying perceptual mechanisms is crucial for its effective application.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-methylphenol is presented

in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1664560?utm_src=pdf-interest
https://www.benchchem.com/product/b1664560?utm_src=pdf-body
https://www.benchchem.com/product/b1664560?utm_src=pdf-body
https://www.benchchem.com/product/b1664560?utm_src=pdf-body
https://www.chemdad.com/index.php?c=article&id=42996
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017423/
https://www.benchchem.com/product/b1664560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Synonyms
Isocreosol, 5-Methylguaiacol,

2-Hydroxy-4-methylanisole
[3]

Molecular Formula C₈H₁₀O₂ [4]

Molecular Weight 138.17 g/mol [3]

Appearance Yellow to light brown solid [3]

Melting Point 32-39 °C [3]

Boiling Point 115-117 °C at 20 mmHg [3]

Solubility Slightly soluble in water [2]

Sensory Profile and Quantitative Data
The sensory perception of 2-Methoxy-5-methylphenol is concentration-dependent. While

specific quantitative data for 2-Methoxy-5-methylphenol is limited in publicly available

literature, data for the closely related compound, 2-Methoxy-4-methylphenol (creosol), provides

valuable insights into the expected sensory profile. The odor character of phenolic compounds

can change significantly with concentration.[2][5]

Table 1: Sensory Profile of 2-Methoxy-4-methylphenol (Creosol) at Various Concentrations

(Proxy for 2-Methoxy-5-methylphenol)
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Concentration Sensory Descriptor
Intensity (on a 15-
point scale)

Reference

90 ppb (in water) Detection Threshold - [1]

1.0 ppm (in water)

Sweet, Phenolic,

Spicy, Vanilla,

Medicinal, Clove-like,

Smoky

Not specified [1]

1.25 ppm (in water)

Sweet, Phenolic,

Spicy, Vanilla,

Medicinal, Clove-like,

Smoky, Guaiacol-like,

Woody, Phenolic

nuance

Not specified [1]

1.0%

Smoky, Sweet,

Phenolic, Vanilla,

Spicy, Clove, Floral

(Carnation) nuance

Not specified [1]

Note: This data is for 2-Methoxy-4-methylphenol and serves as an illustrative proxy for 2-
Methoxy-5-methylphenol due to structural similarity.

Signaling Pathways of Perception
The perception of 2-Methoxy-5-methylphenol involves both the sense of smell (olfaction) and

potentially the sense of chemesthesis (chemical irritation or pungency).

4.1. Olfactory Perception (Aroma)

The aroma of 2-Methoxy-5-methylphenol is detected by olfactory receptors (ORs), which are

G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[6][7] The binding of

an odorant molecule to an OR initiates a signaling cascade.
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Olfactory Signaling Pathway for Aroma Perception.

4.2. Chemesthetic Perception (Pungency/Irritation)

Some phenolic compounds can also elicit a pungent or irritating sensation through the

activation of Transient Receptor Potential (TRP) channels, such as TRPV1.[8][9][10] These

channels are non-selective cation channels that are also activated by heat and capsaicin.
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Chemesthetic Signaling Pathway via TRPV1 Activation.

Experimental Protocols
5.1. Protocol for Sensory Evaluation of 2-Methoxy-5-methylphenol

This protocol outlines a method for determining the sensory profile of 2-Methoxy-5-
methylphenol using a trained sensory panel.

Objective: To quantitatively describe the aroma and flavor profile of 2-Methoxy-5-
methylphenol at various concentrations in a neutral food matrix (e.g., water or a simple sugar
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solution).

Materials:

2-Methoxy-5-methylphenol (≥98% purity)

Deionized, odor-free water or 5% sucrose solution

Glass vials with Teflon-lined caps

Graduated pipettes and volumetric flasks

Sensory evaluation booths with controlled lighting and ventilation

Data collection software (e.g., Compusense, FIZZ)

Procedure:

Panelist Training:

Select 8-12 panelists based on their sensory acuity and verbal skills.

Conduct training sessions to familiarize panelists with the aroma and flavor lexicon

associated with phenolic compounds (e.g., smoky, woody, spicy, medicinal, vanilla).

Provide reference standards for each descriptor at varying intensities.

Sample Preparation:

Prepare a stock solution of 2-Methoxy-5-methylphenol in ethanol.

Prepare a series of aqueous solutions at different concentrations (e.g., 0.1, 1, 5, 10, 50

ppm) by diluting the stock solution in the chosen neutral matrix.

Prepare a blank sample (matrix only).

Present 30 mL of each sample in coded, capped glass vials.

Evaluation:
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Panelists evaluate the samples in individual sensory booths.

Samples are presented in a randomized and balanced order.

Panelists rate the intensity of each sensory attribute on a 15-point intensity scale (0 =

none, 15 = extremely strong).

Aroma is evaluated first by sniffing the headspace of the vial, followed by flavor evaluation

by tasting.

Panelists rinse their mouths with deionized water between samples.

Data Analysis:

Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant

differences between concentrations.

Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.

Generate spider web plots or bar charts to visualize the sensory profiles at each

concentration.
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Workflow for Sensory Evaluation.
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5.2. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the aroma-active compounds in a food

product containing 2-Methoxy-5-methylphenol.

Objective: To determine the contribution of 2-Methoxy-5-methylphenol and other volatile

compounds to the overall aroma of a food sample.

Materials:

Gas chromatograph with a flame ionization detector (FID) and an olfactory port.

Appropriate GC column (e.g., DB-5, DB-Wax).

Sample extraction equipment (e.g., solid-phase microextraction (SPME) fibers, distillation

apparatus).

Food sample containing 2-Methoxy-5-methylphenol.

Reference standard of 2-Methoxy-5-methylphenol.

Procedure:

Volatile Compound Extraction:

Extract volatile compounds from the food sample using a suitable method like SPME or

solvent extraction.

GC-O Analysis:

Inject the extracted volatiles into the GC.

The column effluent is split between the FID and the olfactory port.

A trained panelist sniffs the effluent from the olfactory port and records the time, duration,

and description of each aroma perceived.

The FID provides data on the retention time and relative abundance of the compounds.
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Compound Identification:

Tentatively identify the aroma-active compounds by matching their retention indices and

aroma descriptors with those of reference standards.

Confirm the identity of 2-Methoxy-5-methylphenol by comparing its retention time and

aroma with the pure standard.

For unknown compounds, further analysis by Gas Chromatography-Mass Spectrometry

(GC-MS) is required for identification.

Data Analysis:

Create an aromagram by plotting the aroma intensity versus retention time.

Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound by its

odor threshold to determine its contribution to the overall aroma.
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Workflow for GC-O Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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